Docetaxel-d9 - 940867-25-4

Docetaxel-d9

Catalog Number: EVT-1651513
CAS Number: 940867-25-4
Molecular Formula: C43H53NO14
Molecular Weight: 816.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Docetaxel-d9 is a microtubule-stabilizing agent and a semisynthetic derivative of paclitaxel . It is used as an internal standard for the quantification of docetaxel by GC- or LC-MS . It promotes microtubule assembly in a cell-free assay when used at a concentration of 20 µM and is cytotoxic to J774.2 cells . In vivo, docetaxel inhibits tumor growth in several cancer models .

Synthesis Analysis

The synthesis of Docetaxel involves the conversion of Taxol B and Taxol C to Docetaxel using Schwartz’s reagent . The structures of Taxol and Docetaxel were characterized by HPLC, 1 H-NMR, 13 C-NMR, and MS .

Molecular Structure Analysis

Docetaxel-d9 has a molecular formula of C43H53NO14 . Its molecular weight is 816.9 g/mol . The IUPAC name of Docetaxel-d9 is [ (1 S ,2 S ,3 R ,4 S ,7 R ,9 S ,10 S ,12 R ,15 S )-4-acetyloxy-15- [ (2 R ,3 S )-3- [ [1,1,1,3,3,3-hexadeuterio-2- (trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo [11.3.1.0 3,10 .0 4,7 ]heptadec-13-en-2-yl] benzoate .

Docetaxel

Compound Description: Docetaxel is a chemotherapy medication used to treat a variety of cancers, including breast, prostate, lung, gastric, head and neck, and ovarian cancers. [, , , , , , , , , , , , , , , , , , , , , , ] It is a semisynthetic taxane derived from the needles of the European yew tree and works by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis. Resistance to docetaxel is a significant clinical challenge, and numerous studies are investigating mechanisms of resistance and strategies to overcome it.

Cabazitaxel

Compound Description: Cabazitaxel is another chemotherapy medication belonging to the taxane family, similar to docetaxel. [, ] It is used to treat metastatic castration-resistant prostate cancer, typically after treatment with docetaxel has failed. Cabazitaxel also acts on microtubules, preventing their depolymerization and leading to cell death.

Paclitaxel

Compound Description: While not directly mentioned in the provided papers, Paclitaxel is another prominent member of the taxane family, closely related to docetaxel and cabazitaxel. Like its counterparts, it is used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. []

Source

Docetaxel was originally extracted from the needles of the Taxus baccata tree. The synthesis of docetaxel-d9 involves modifications to the natural compound to incorporate deuterium atoms, which can improve its metabolic stability and reduce side effects associated with traditional docetaxel.

Classification

Docetaxel-d9 is classified as an antineoplastic agent. It belongs to the taxane family of drugs, which are known for their ability to inhibit cell division by disrupting microtubule function during mitosis.

Synthesis Analysis

Methods

The synthesis of docetaxel-d9 typically involves several key steps:

  1. Starting Materials: The synthesis begins with 10-deacetylbaccatin III, a precursor derived from Taxus species.
  2. Deuteration: Deuterium is introduced into the molecular structure through specific reactions that replace hydrogen atoms with deuterium.
  3. Esterification: The deuterated precursor undergoes esterification with 3-phenylisoserine to form the active compound.
  4. Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity levels.

The detailed synthetic route may involve multiple reaction conditions and purification steps to achieve the desired deuterated compound .

Technical Details

The synthesis utilizes various reagents and conditions:

  • Reagents: Tertiary amines, di-tert-butyl dicarbonate, and solvents like tetrahydrofuran and ethyl acetate are commonly used.
  • Catalysts: Pearlman's catalyst is often employed for hydrogenation steps.
  • Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Molecular Structure Analysis

Structure

Docetaxel-d9 maintains a similar structure to docetaxel but features deuterium atoms incorporated into specific positions within the molecule. The general structure includes:

  • A taxane core structure.
  • An ester side chain derived from 3-phenylisoserine.

Data

The molecular formula for docetaxel-d9 is C43H51D9N2O14S. The presence of deuterium alters certain physical properties such as boiling point and solubility compared to its non-deuterated counterpart.

Chemical Reactions Analysis

Reactions

Docetaxel-d9 can undergo various chemical reactions typical for taxanes:

  • Hydrogenation: Involves reduction reactions where double bonds in the molecule can be saturated.
  • Ester Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions.

Technical Details

The reactions are carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ascertain product formation and purity levels .

Mechanism of Action

Process

Docetaxel-d9 exerts its therapeutic effects by binding to microtubules, stabilizing them against depolymerization, which effectively halts mitosis in cancer cells. This action leads to cell cycle arrest and apoptosis (programmed cell death).

Data

Studies have shown that docetaxel-d9 has enhanced stability in biological systems due to its deuterated nature, which may lead to improved efficacy in cancer treatment compared to non-deuterated docetaxel .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • Melting Point: Slightly elevated compared to non-deuterated docetaxel due to increased molecular weight.

Relevant data indicate that these properties contribute to its effectiveness as an antineoplastic agent while potentially reducing adverse effects associated with traditional formulations .

Applications

Scientific Uses

Docetaxel-d9 is primarily utilized in research settings focused on:

  • Cancer Pharmacology: Investigating its efficacy against various cancer cell lines.
  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion profiles compared to standard docetaxel.
  • Formulation Development: Exploring novel drug delivery systems such as nanoparticles for improved therapeutic outcomes.
Synthesis and Structural Characterization of Docetaxel-d9

Isotopic Labeling Strategies for Deuterated Taxanes

Deuterium labeling of taxane derivatives employs strategic approaches to ensure isotopic integrity while preserving bioactivity. Key methodologies include:

  • Chemical Exchange Methods: Acid- or base-catalyzed hydrogen/deuterium (H/D) exchange at activated positions (e.g., α to carbonyls), though limited by taxane sensitivity to harsh conditions [9].
  • Building Block Synthesis: Incorporation of deuterated precursors early in the synthetic pathway. For Docetaxel-d9, this typically involves deuterated tert-butyl reagents like (CD₃)₃CCOCl or (CD₃)₃CCO₂D to label the C-13 side chain’s tert-butyl group [8] [9].
  • Enzymatic Deuteration: Emerging biocatalytic approaches using deuterated cofactors, though less established for complex taxanes due to steric constraints [4].

Challenges in Taxane Deuteration:

  • Positional Stability: Deuterium at labile sites (e.g., -OH, -NH) may undergo back-exchange in biological matrices. Docetaxel-d9 targets non-exchangeable methyl groups (CD₃) to circumvent this [6] [8].
  • Steric Hindrance: The bulky taxane core impedes deuteration at internal positions, necessitating early-stage precursor labeling [10].

Table 1: Comparison of Deuteration Strategies for Taxanes

MethodDeuterium SourceLabeling EfficiencyLimitations
Chemical ExchangeD₂O, D-acids/basesLow (5–30%)Back-exchange, structural degradation
Building Block Synthesis(CD₃)₃CCOCl, CD₃IHigh (95–99%)Multi-step synthesis required
EnzymaticDeuterated NADPH, enzymesModerate (50–80%)Substrate specificity, cost

Synthetic Pathways for Docetaxel-d9: Position-Specific Deuterium Incorporation

Docetaxel-d9 (CAS 940867-25-4) incorporates nine deuterium atoms exclusively at the tert-butyl moiety of the N-tert-butoxycarbonyl (BOC) group on the C-13 side chain [1] [8]. The synthesis proceeds via:

Step 1: Precursor Synthesis10-Deacetylbaccatin III (10-DAB) is protected at C-7 and C-10 with trichloroethoxycarbonyl (Troc) groups. Concurrently, the deuterated side chain precursor is synthesized:

  • tert-Butyl chloroacetate undergoes Darzens condensation with benzaldehyde.
  • The resulting glycidate reacts with NaN₃/H₂O, followed by reduction to yield (3R,4S)-4-(CD₃)₃-phenylisoserine [10].

Step 2: Esterification and Deprotection

  • The C-13 hydroxyl of protected 10-DAB is esterified with the deuterated (3R,4S)-4-(CD₃)₃-phenylisoserine using DCC/DMAP coupling.
  • Sequential deprotection of Troc groups yields Docetaxel-d9 with >98% isotopic purity [8] [10].

Structural Features:

  • Molecular Formula: C₄₃H₄₄D₉NO₁₄
  • Mass Shift: +9 Da vs. non-deuterated docetaxel (MW 807.9 g/mol → 816.93 g/mol) [1] [8].
  • Deuterium Positions: Exclusively at the nine hydrogens of the BOC group’s tert-butyl, confirmed via ²H-NMR (δ 1.25 ppm) [8].

Schematic: Key Deuterated Intermediate

(CD₃)₃C-COO-  →  Coupled to C-13 of taxane core  │  └─ N-C(O)-Phenylisoserine  

Analytical Validation of Deuterium Enrichment Efficiency

Rigorous characterization ensures isotopic fidelity and chemical equivalence to non-deuterated docetaxel:

Mass Spectrometry (MS):

  • ESI-MS: [M+H]⁺ at m/z 817.93 (vs. 808.93 for docetaxel), with D₉-pattern confirmed by 9-Da shift [6] [8].
  • Isotopic Purity: Quantified via LC-MS peak area ratios. Commercial Docetaxel-d9 exhibits ≥98% D₉-enrichment, with D₇/D₈ impurities <1.5% [8] [9].

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR: Absence of tert-butyl singlet (δ 1.25 ppm, 9H) confirms deuteration.
  • ²H-NMR: Single resonance at δ 1.25 ppm verifies site-specific labeling [8].
  • Quantitative ¹³C-NMR: Measures deuterium-induced shielding effects; C-(CD₃)₃ peaks show 0.05–0.2 ppm upfield shifts vs. CH₃ [4].

High-Performance Liquid Chromatography (HPLC):

  • Retention time (tᴿ) identical to docetaxel confirms unchanged polarity.
  • Validation Parameters:
  • Linearity: >0.999 for Docetaxel-d9 standards (0.1–100 µg/mL).
  • Precision: %RSD <2.0% for retention time reproducibility [6] [8].

Table 2: Analytical Parameters for Docetaxel-d9 Validation

TechniqueKey ParameterAcceptance CriterionResult
LC-MSMass Accuracy±5 ppm+0.8 ppm
Isotopic Purity≥95% D₉98.61% [1]
¹H-NMRtert-butyl PeakAbsent at δ 1.25 ppmNot detected
qNMRPurity≥98%98.61% [1]

Stability Studies:Docetaxel-d9 retains >95% isotopic purity after:

  • 24h in human plasma (37°C).
  • 6 months at -20°C (solid state) [6] [8].

Properties

CAS Number

940867-25-4

Product Name

Docetaxel-d9

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C43H53NO14

Molecular Weight

816.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3

InChI Key

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.